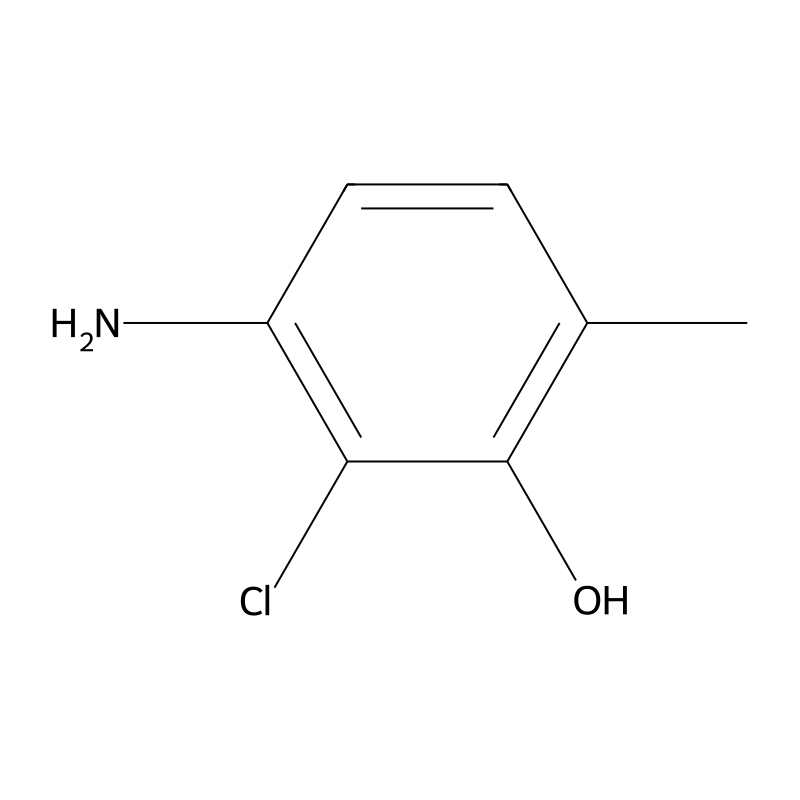5-Amino-6-chloro-o-cresol

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Application in Cosmetics
Specific Scientific Field: Cosmetics
Summary of the Application: 5-Amino-6-chloro-o-cresol is reported to function as a hair dye in cosmetic products.
Methods of Application or Experimental Procedures: The reaction of 5-Amino-6-chloro-o-cresol with primary intermediates can be accelerated by the addition of an oxidizing agent, such as hydrogen peroxide. The purity of 5-Amino-6-chloro-o-cresol is reported to be > 98% (w/w; free base) through nuclear magnetic resonance (NMR) spectroscopy and > 98% (area) through high-performance liquid chromatography (HPLC). Solvent content as water is < 0.5% (w/w).
5-Amino-6-chloro-o-cresol is an organic compound with the molecular formula C₇H₈ClNO. It is characterized by the presence of an amino group and a chloro substituent on a cresol structure, making it a significant compound in various chemical applications. This compound is primarily recognized as a precursor in oxidative hair dye formulations, where it undergoes chemical transformations to form final dye products when combined with oxidizing agents such as hydrogen peroxide .
The physical properties of 5-Amino-6-chloro-o-cresol include its solubility in water and a notable absorption peak below 300 nm in the ultraviolet spectrum, which sharply decreases above this wavelength . The compound has been evaluated for purity, with high-performance liquid chromatography (HPLC) indicating over 98% purity in its formulations .
The safety of 5-Amino-6-chloro-o-cresol for use in hair dye products has been evaluated by the Cosmetic Ingredient Review (CIR) Expert Panel []. Studies have shown that []:
- It has low absorption through the skin.
- It is not genotoxic (does not damage DNA).
- It is used in hair dye products at low concentrations.
Therefore, the CIR Expert Panel concluded that 5-Amino-6-chloro-o-cresol is safe for use in hair dye products that are rinsed off after application [].
The compound can also undergo electrophilic aromatic substitution due to the presence of the amino group, which activates the aromatic ring towards further substitution reactions. This characteristic allows for the modification of its structure to enhance its efficacy as a dye.
The biological activity of 5-Amino-6-chloro-o-cresol has been studied primarily concerning its safety and potential mutagenicity. In vitro studies indicate that it does not induce gene mutations in mammalian cells under specific experimental conditions, although some increases in mutant frequency were observed under metabolic activation conditions .
Furthermore, toxicity assessments have shown that this compound exhibits low skin irritation potential and is not considered a sensitizer when used in conjunction with oxidizing agents . Its rapid excretion via urine suggests a low likelihood of systemic toxicity upon exposure .
Synthesis of 5-Amino-6-chloro-o-cresol typically involves the chlorination of o-cresol followed by amination. The general steps include:
- Chlorination: o-Cresol is treated with chlorine or chlorinating agents to introduce the chlorine substituent at the 6-position.
- Amination: The chlorinated product is then reacted with ammonia or amines to introduce the amino group at the 5-position.
These steps may vary depending on specific reaction conditions and desired yield .
5-Amino-6-chloro-o-cresol is primarily utilized in:
- Oxidative Hair Dyes: It acts as a key intermediate that reacts with oxidizers to produce colorants for hair products.
- Cosmetic Formulations: Due to its safety profile and effectiveness as a dye precursor, it is included in various cosmetic applications.
The compound's ability to form stable dyes makes it valuable in both professional and consumer hair coloring products .
Studies on interaction have focused on the compound's behavior when combined with oxidizing agents and other dye intermediates. The presence of oxidizers like hydrogen peroxide significantly enhances its reactivity, leading to effective dye formation. Additionally, interactions with skin have been assessed, revealing minimal penetration and low irritation potential when used correctly in formulations .
5-Amino-6-chloro-o-cresol shares structural similarities with several other compounds used in hair dyes and colorants. Below are comparisons highlighting its uniqueness:
| Compound | Structure Characteristics | Unique Features |
|---|---|---|
| 5-Amino-4-chloro-o-cresol | Similar amino and chloro substitutions | More effective in certain dye formulations |
| 6-Amino-m-cresol | Different substitution pattern | Used predominantly in non-oxidative dyes |
| 4-Amino-m-cresol | Similar amino group but different position | Exhibits different reactivity profiles |
| 4-Chloro-2-amino phenol | Contains an amino group but lacks chloro | Less common in hair dyes compared to cresols |
5-Amino-6-chloro-o-cresol stands out due to its specific positioning of functional groups that enhance its reactivity and effectiveness as a dye precursor compared to similar compounds .
XLogP3
UNII
GHS Hazard Statements
H302 (97.47%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (13.92%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (69.62%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (10.13%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (12.66%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H411 (11.39%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms


Irritant;Environmental Hazard








